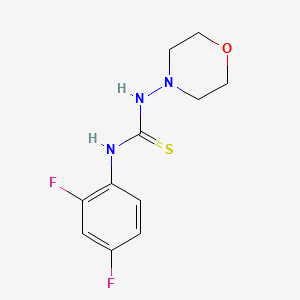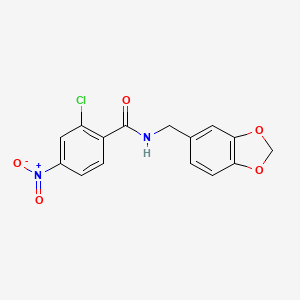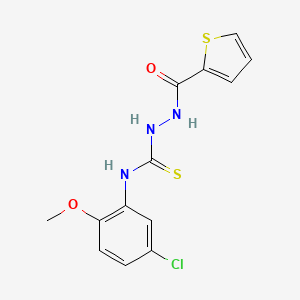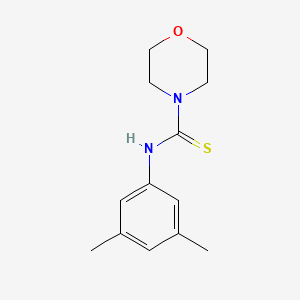
3-(4-bromobenzyl)-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromobenzyl)-2,4-imidazolidinedione, commonly known as BBID, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBID is a heterocyclic compound that contains an imidazolidinedione ring and a bromobenzyl group.
作用機序
The mechanism of action of BBID is not fully understood, but it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neuronal damage. BBID has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, BBID may be able to regulate the expression of genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
BBID has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. BBID has also been found to reduce inflammation in animal models of arthritis. Additionally, BBID has been found to protect neurons from oxidative stress and other damaging factors.
実験室実験の利点と制限
One of the advantages of using BBID in lab experiments is its high purity and stability. BBID is a white crystalline solid that can be easily synthesized and purified. Additionally, BBID has been shown to have low toxicity and is well-tolerated in animal models. One of the limitations of using BBID in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are many potential future directions for the study of BBID. One area of interest is the development of BBID-based therapeutics for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of BBID and its effects on gene expression. Another area of interest is the development of new synthesis methods for BBID that could improve its solubility and bioavailability. Overall, BBID has shown great potential as a therapeutic agent and warrants further investigation.
合成法
BBID can be synthesized using various methods. One of the most common methods is the reaction of 4-bromobenzylamine with dimethyl acetylenedicarboxylate (DMAD) in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields BBID as a white crystalline solid with a high purity.
科学的研究の応用
BBID has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. BBID has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. Additionally, BBID has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress and other damaging factors.
特性
IUPAC Name |
3-[(4-bromophenyl)methyl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c11-8-3-1-7(2-4-8)6-13-9(14)5-12-10(13)15/h1-4H,5-6H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIROVDKGOPTATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-benzyl-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5821376.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5821383.png)
![1-(2,5-dimethoxybenzyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5821389.png)
![N-[(benzylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5821398.png)
![5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5821423.png)




![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide](/img/structure/B5821474.png)
